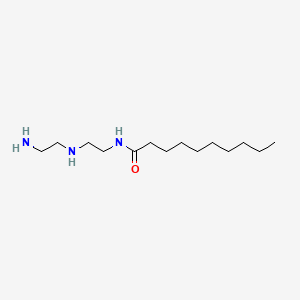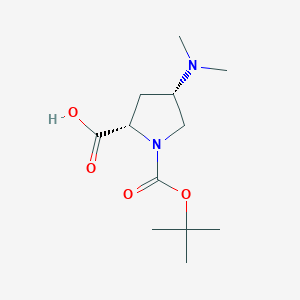![molecular formula C16H12O2 B14145087 1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione CAS No. 89023-95-0](/img/structure/B14145087.png)
1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a four-membered cyclobutane ring
Preparation Methods
The synthesis of 1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the cyclobutane ring, followed by further functionalization to introduce the dione groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Scientific Research Applications
1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione involves its interaction with specific molecular targets and pathways. For example, its potential biological activities may be mediated through the inhibition of certain enzymes or the modulation of cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione can be compared with other similar compounds, such as:
Anthracene derivatives: These compounds share the aromatic ring structure but lack the cyclobutane ring.
Cyclobutane derivatives: These compounds contain the cyclobutane ring but may have different functional groups.
Quinones: These compounds are structurally similar due to the presence of dione groups but differ in their overall ring structure
Properties
CAS No. |
89023-95-0 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
tetracyclo[8.6.0.03,8.012,15]hexadeca-1,3,5,7,9-pentaene-11,16-dione |
InChI |
InChI=1S/C16H12O2/c17-15-11-5-6-12(11)16(18)14-8-10-4-2-1-3-9(10)7-13(14)15/h1-4,7-8,11-12H,5-6H2 |
InChI Key |
BFJKIAZWZWZQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline](/img/structure/B14145009.png)

![[2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14145018.png)
![3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14145034.png)

![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)



![2-[(2-Phenylacetyl)amino]hexanoic acid](/img/structure/B14145079.png)
![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)


